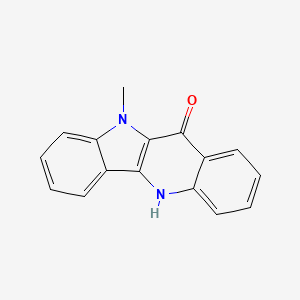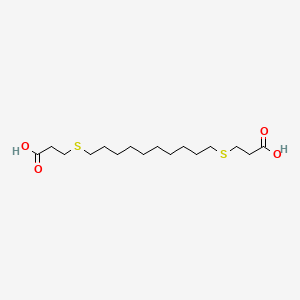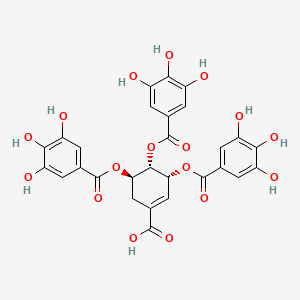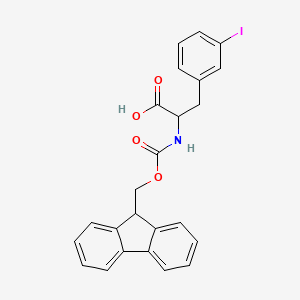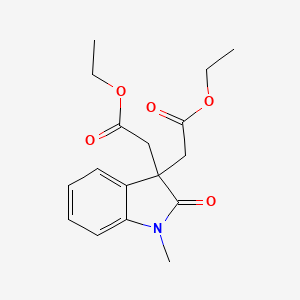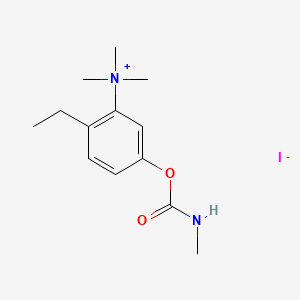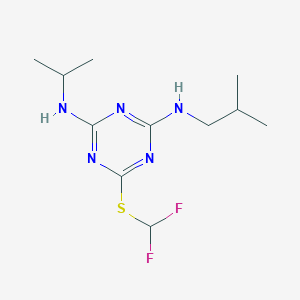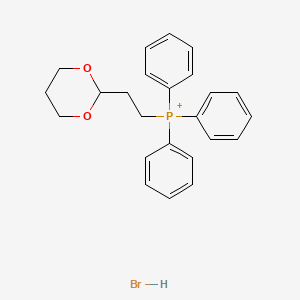
2-(1,3-Dioxan-2-yl)ethyl-triphenylphosphanium;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(1,3-DIOXAN-2-YL)ETHYL]TRIPHENYLPHOSPHONIUM BROMIDE: is a chemical compound with the molecular formula C24H26BrO2P and a molecular weight of 457.35 g/mol . It is known for its white to cream crystalline powder appearance and is used primarily in research settings . The compound is characterized by the presence of a triphenylphosphonium group attached to a 1,3-dioxane ring via an ethyl linker.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1,3-DIOXAN-2-YL)ETHYL]TRIPHENYLPHOSPHONIUM BROMIDE typically involves the reaction of triphenylphosphine with a suitable 1,3-dioxane derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including the use of moisture-sensitive reagents and careful control of reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonium center, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium group back to the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Formation of triphenylphosphine oxide derivatives.
Reduction: Regeneration of triphenylphosphine.
Substitution: Formation of various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes .
Biology: In biological research, [2-(1,3-DIOXAN-2-YL)ETHYL]TRIPHENYLPHOSPHONIUM BROMIDE is used to study mitochondrial function due to its ability to target and accumulate in mitochondria .
Industry: While its industrial applications are limited, the compound is used in the development of new materials and catalysts for various chemical processes .
Mecanismo De Acción
The mechanism of action of [2-(1,3-DIOXAN-2-YL)ETHYL]TRIPHENYLPHOSPHONIUM BROMIDE involves its ability to interact with biological membranes, particularly the mitochondrial membrane. The triphenylphosphonium group allows the compound to cross lipid bilayers and accumulate within mitochondria, where it can exert its effects on mitochondrial function and energy production . The compound’s interaction with molecular targets such as enzymes and ion channels within the mitochondria is crucial for its biological activity .
Comparación Con Compuestos Similares
Triphenylphosphine: A related compound with similar chemical properties but lacking the 1,3-dioxane ring.
Triphenylphosphonium chloride: Another phosphonium salt with chloride as the counterion instead of bromide.
[2-(1,3-DIOXAN-2-YL)ETHYL]TRIPHENYLPHOSPHONIUM CHLORIDE: A direct analog with chloride replacing bromide.
Uniqueness: The presence of the 1,3-dioxane ring in [2-(1,3-DIOXAN-2-YL)ETHYL]TRIPHENYLPHOSPHONIUM BROMIDE imparts unique steric and electronic properties, making it distinct from other triphenylphosphonium compounds. This structural feature can influence its reactivity and interaction with biological targets, providing advantages in specific research and application contexts .
Propiedades
Fórmula molecular |
C24H27BrO2P+ |
|---|---|
Peso molecular |
458.3 g/mol |
Nombre IUPAC |
2-(1,3-dioxan-2-yl)ethyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C24H26O2P.BrH/c1-4-11-21(12-5-1)27(22-13-6-2-7-14-22,23-15-8-3-9-16-23)20-17-24-25-18-10-19-26-24;/h1-9,11-16,24H,10,17-20H2;1H/q+1; |
Clave InChI |
XETDBHNHTOJWPZ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(OC1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-](/img/structure/B15196695.png)

